4-amino-N-tert-butylpiperidine-1-carboxamide dihydrochloride
Overview
Description
4-Amino-N-tert-butylpiperidine-1-carboxamide dihydrochloride is a synthetic organic compound with the molecular formula C10H23Cl2N3O
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-tert-butylpiperidine-1-carboxamide dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring, which can be achieved through cyclization reactions of appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using reagents like ammonia or amines.
Carboxamide Formation: The carboxamide group is formed by reacting the intermediate with isocyanates or carbamoyl chlorides.
Salt Formation: Finally, the dihydrochloride salt is prepared by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products:
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
4-Amino-N-tert-butylpiperidine-1-carboxamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-N-tert-butylpiperidine-1-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-Amino-N-methylpiperidine-1-carboxamide
- 4-Amino-N-ethylpiperidine-1-carboxamide
- 4-Amino-N-isopropylpiperidine-1-carboxamide
Comparison: Compared to its analogs, 4-amino-N-tert-butylpiperidine-1-carboxamide dihydrochloride is unique due to its tert-butyl group, which can influence its steric properties and reactivity. This uniqueness can affect its binding affinity to molecular targets and its overall pharmacokinetic profile, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
4-amino-N-tert-butylpiperidine-1-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.2ClH/c1-10(2,3)12-9(14)13-6-4-8(11)5-7-13;;/h8H,4-7,11H2,1-3H3,(H,12,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKPMFYDLPFAJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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